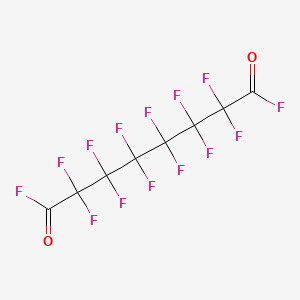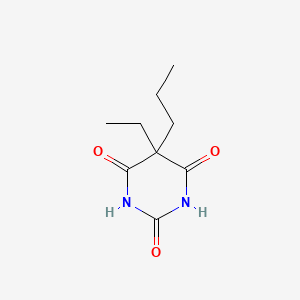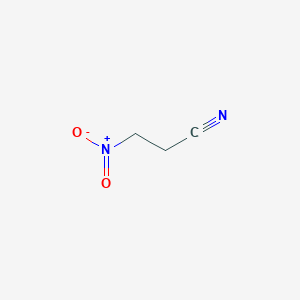![molecular formula C41H45N5O17 B14686733 4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 24938-17-8](/img/structure/B14686733.png)
4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex polymeric compound. This compound is synthesized through the polymerization of multiple monomers, resulting in a material with unique properties and applications. It is used in various industrial and scientific fields due to its stability, durability, and specific chemical characteristics.
准备方法
The preparation of 1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves several synthetic routes and reaction conditions. The polymerization process typically includes:
Monomer Synthesis: Each monomer, such as 1,4-Benzenedicarboxylic acid and 1,2-ethanediol, is synthesized through specific chemical reactions.
Polymerization Reaction: The monomers undergo a polymerization reaction under controlled conditions, often involving catalysts and specific temperatures.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and scalability, ensuring consistent quality and yield.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has numerous scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as high strength and thermal stability.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Compared to other similar compounds, 1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione exhibits unique properties such as enhanced stability and specific reactivity. Similar compounds include:
Polyethylene terephthalate (PET): Known for its use in plastic bottles and fibers.
Polycarbonate: Used in the production of strong, transparent materials.
Polyurethane: Known for its versatility and use in foams and coatings.
These comparisons highlight the unique aspects of the compound, making it suitable for specific applications where other polymers may not perform as effectively.
属性
CAS 编号 |
24938-17-8 |
|---|---|
分子式 |
C41H45N5O17 |
分子量 |
879.8 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2.C9H15N3O6.C9H4O5.C8H6O4.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-8H,9,14-15H2;13-15H,1-6H2;1-3H,(H,10,11);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 |
InChI 键 |
KBFAFFBJVKRMMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CO)O |
相关CAS编号 |
24938-17-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
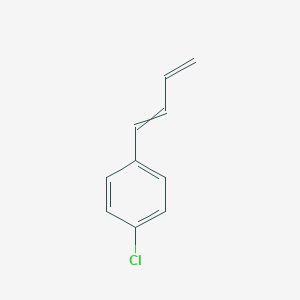
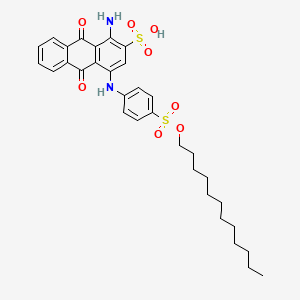
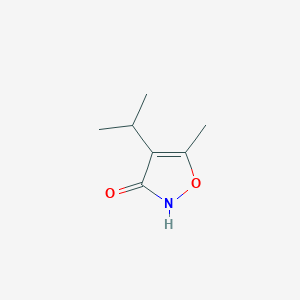
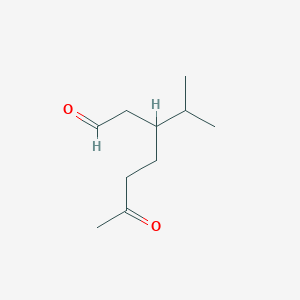
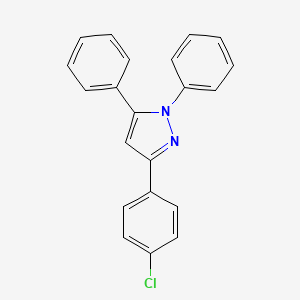
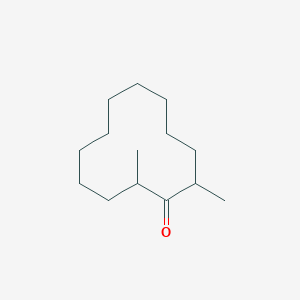
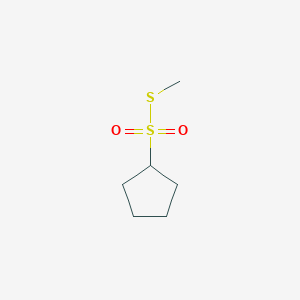
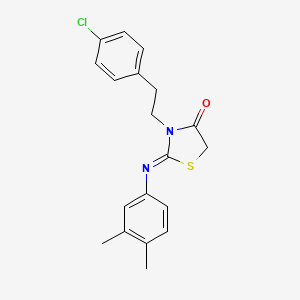
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
